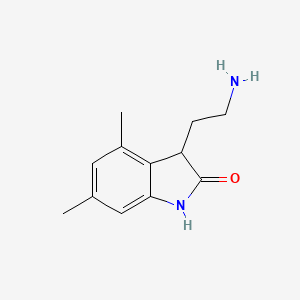

3-(2-Aminoethyl)-4,6-dimethylindolin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

3-(2-aminoethyl)-4,6-dimethyl-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C12H16N2O/c1-7-5-8(2)11-9(3-4-13)12(15)14-10(11)6-7/h5-6,9H,3-4,13H2,1-2H3,(H,14,15) |

InChI Key |

XOWNHGVPIJSGFI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(C(=O)NC2=C1)CCN)C |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization of 3 2 Aminoethyl 4,6 Dimethylindolin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. Through a suite of experiments, it is possible to map the carbon-hydrogen framework, establish connectivity between atoms, and probe the three-dimensional arrangement of the molecule.

The foundational analysis of 3-(2-Aminoethyl)-4,6-dimethylindolin-2-one begins with one-dimensional (1D) ¹H and ¹³C NMR spectra, which provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aromatic region would display signals for the two protons on the benzene (B151609) ring, while the aliphatic region would contain signals for the methine proton at the C3 position, the two methylene (B1212753) groups of the aminoethyl side chain, and the two methyl groups attached to the aromatic ring. The ¹³C NMR spectrum would complement this by showing signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.

Interactive Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | ~6.7 | s | - |

| H-7 | ~6.8 | s | - |

| C3-H | ~3.5 | t | 7.0 |

| C1'-H₂ | ~1.9 | m | - |

| C2'-H₂ | ~2.8 | t | 7.0 |

| 4-CH₃ | ~2.2 | s | - |

| 6-CH₃ | ~2.3 | s | - |

| N1-H | ~8.0 | s (broad) | - |

Interactive Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C2) | ~178 |

| C3 | ~45 |

| C3a | ~130 |

| C4 | ~138 |

| C5 | ~125 |

| C6 | ~135 |

| C7 | ~108 |

| C7a | ~140 |

| C1' | ~30 |

| C2' | ~40 |

| 4-CH₃ | ~19 |

2D NMR Techniques: To confirm the atomic connectivity, a series of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling relationships. It would show a clear correlation between the C3-H proton and the adjacent methylene protons (C1'-H₂) of the ethyl side chain, and between the two methylene groups (C1'-H₂ and C2'-H₂), confirming the structure of the aminoethyl substituent.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~2.2 ppm would correlate with the carbon signal at ~19 ppm, assigning them to the 4-CH₃ group.

The flexibility of the aminoethyl side chain allows for multiple possible conformations. NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the dominant conformation in solution. mdpi.com NOESY detects through-space interactions between protons that are close to each other, regardless of their bonding connectivity. For instance, NOE correlations between the C3 proton and protons on the aromatic ring could indicate a preferred orientation of the side chain relative to the indolinone core. nih.gov Dynamic processes, such as the rotation of the side chain, can also be studied using variable temperature NMR experiments, which may show changes in signal shape or chemical shift as the rate of conformational exchange changes.

To further validate the structural assignment, quantum chemical calculations can be performed to predict the NMR chemical shifts. rsc.orgmdpi.com Using methods like Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) approach, theoretical chemical shifts for a proposed structure can be calculated. researchgate.net These calculated values are then correlated with the experimental data. A strong correlation between the predicted and observed shifts provides a high degree of confidence in the assigned structure. scispace.com This computational approach is particularly useful for distinguishing between possible isomers or for assigning complex spectra.

Mass Spectrometry (MS) for Accurate Molecular Mass and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information on the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental formula of a new compound. For this compound (C₁₂H₁₆N₂O), HRMS would measure the exact mass of the protonated molecular ion, [M+H]⁺.

Interactive Table 3: HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂O |

| Calculated Exact Mass | 204.1263 |

| Ionization Mode | ESI+ |

The experimentally observed mass would be compared to the calculated mass for the proposed formula. A match within a small tolerance (typically < 5 ppm) confirms the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion (in this case, the [M+H]⁺ ion at m/z 205.13) and analyzing the resulting product ions. researchgate.net The fragmentation pattern is characteristic of the molecule's structure.

For this compound, the collision-induced dissociation (CID) would likely lead to characteristic fragmentation pathways:

Cleavage of the C3-C1' bond: This would result in the loss of the aminoethyl side chain as a neutral fragment, or the formation of a fragment ion corresponding to the protonated indolinone core.

Loss of ammonia: A common fragmentation for primary amines is the loss of NH₃ from the side chain.

Cleavage within the side chain: Fragmentation of the C1'-C2' bond is also possible.

Elucidating these fragmentation pathways helps to confirm the identity and location of the substituents on the indolinone scaffold. nih.govnih.gov

Interactive Table 4: Predicted Key MS/MS Fragments for [C₁₂H₁₇N₂O]⁺

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 205.13 | 161.10 | C₂H₄N | [M+H - CH₂=CHNH₂]⁺ |

| 205.13 | 160.09 | C₂H₅N | [M+H - CH₃CH=NH]⁺ |

| 205.13 | 188.11 | NH₃ | [M+H - NH₃]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present within a molecule and providing a unique "molecular fingerprint". cardiff.ac.ukamericanpharmaceuticalreview.com These methods probe the vibrations of covalent bonds, which occur at specific, characteristic frequencies depending on the bond type, its strength, and the mass of the atoms involved. mdpi.com While IR spectroscopy measures the absorption of infrared radiation by a molecule, Raman spectroscopy involves the inelastic scattering of monochromatic light. americanpharmaceuticalreview.com The two techniques are often complementary, as the selection rules governing them differ; some vibrations may be strong in IR and weak or absent in Raman, and vice versa. cardiff.ac.uk

For this compound, the key functional groups and their expected vibrational frequencies are critical for structural confirmation. The indolin-2-one core contains a cyclic amide (lactam), and the side chain features a primary amine. The aromatic ring is substituted with two methyl groups.

Detailed analysis of the spectra allows for the assignment of specific vibrational modes:

N-H Stretching: The lactam N-H and the primary amine N-H groups are expected to show stretching vibrations in the 3500–3300 cm⁻¹ region. nih.gov

C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethyl groups are found just below 3000 cm⁻¹.

C=O Stretching: The carbonyl (C=O) group of the lactam is a strong IR absorber, typically found in the range of 1760-1670 cm⁻¹. The exact frequency can be influenced by ring strain and hydrogen bonding.

C=C Stretching: Aromatic ring C=C stretching vibrations occur in the 1600–1450 cm⁻¹ region.

N-H Bending: The bending vibration for the primary amine (scissoring) is expected around 1650–1580 cm⁻¹.

The table below summarizes the expected vibrational frequencies for the primary functional groups in this compound, based on data from similar molecular structures.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Primary Amine (R-NH₂) | N-H Stretch | 3500 - 3300 (doublet) | Medium-Weak | Medium |

| Lactam (R-NH-C=O) | N-H Stretch | 3400 - 3200 | Medium | Medium |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium-Weak | Strong |

| Aliphatic C-H | C-H Stretch | 2980 - 2850 | Strong | Strong |

| Lactam Carbonyl | C=O Stretch | 1720 - 1680 | Strong | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |

| Primary Amine (R-NH₂) | N-H Bend | 1650 - 1580 | Medium-Strong | Weak |

Electronic Spectroscopy (UV-Vis and ECD) for Electronic Structure and Chiroptical Properties

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic structure of a molecule by probing the transitions of electrons from ground states to excited states. researchgate.net The indolin-2-one core is a chromophore that absorbs UV light, primarily due to π → π* transitions within the benzene ring and n → π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms in the lactam group. The absorption maxima (λmax) and molar absorptivity (ε) are characteristic of the chromophore and are sensitive to substitution on the aromatic ring and the solvent used. researchdata.edu.aunist.gov For indole-containing structures, characteristic absorption peaks are often observed in the 270-290 nm range. researchgate.net

For chiral derivatives of this compound, Electronic Circular Dichroism (ECD) spectroscopy is an invaluable technique. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net This technique is particularly useful for determining the absolute configuration of stereocenters. mdpi.com The experimental ECD spectrum, often a complex pattern of positive and negative bands (Cotton effects), can be compared with spectra predicted by quantum-mechanical calculations (e.g., Time-Dependent Density Functional Theory, TDDFT). acs.org A good match between the experimental and a calculated spectrum for a specific enantiomer allows for the unambiguous assignment of its absolute configuration. nih.govresearchgate.net

The table below presents typical electronic transitions for chromophores related to the target molecule.

| Chromophore | Transition Type | Typical λmax (nm) |

| Substituted Benzene | π → π | ~260 - 280 |

| Lactam Carbonyl | n → π | ~210 - 230 |

| Indole (B1671886) Moiety | π → π* | ~270 - 290 |

X-ray Crystallography for Precise Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can calculate the electron density map of the molecule and thereby determine atomic positions, bond lengths, bond angles, and torsional angles with very high precision. nih.govmdpi.com

This technique provides an unambiguous structural confirmation, revealing the molecule's conformation and how it packs within the crystal lattice. Intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the crystal's stability, can also be characterized in detail. nih.gov For chiral compounds that crystallize as a single enantiomer or as a conglomerate, X-ray crystallography can be used to determine the absolute configuration without ambiguity, often by analyzing the anomalous dispersion of the X-rays. nih.govmdpi.com

While specific crystallographic data for this compound is not publicly available, the table below provides an example of typical crystallographic data obtained for a related substituted indole derivative, showcasing the type of information generated by a single-crystal X-ray diffraction experiment. mdpi.com

| Parameter | Example Value (for a related indole derivative) |

| Chemical Formula | C₁₀H₉N₅S |

| Formula Weight | 231.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 90 |

| β (°) | 98.618(10) |

| γ (°) | 90 |

| Volume (ų) | 900.07(5) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.573 |

Chemical Reactivity, Derivatization, and Transformation Studies of 3 2 Aminoethyl 4,6 Dimethylindolin 2 One

Reactivity Profiles of the Indolin-2-one Lactam Ring System

The indolin-2-one core, also known as an oxindole (B195798), is a privileged heterocyclic motif in medicinal chemistry. nih.gov Its lactam (cyclic amide) ring system exhibits a distinct reactivity profile. The amide bond is susceptible to hydrolysis under harsh acidic or basic conditions, leading to ring-opening to form the corresponding amino acid derivative. However, under typical synthetic conditions, the lactam is relatively stable.

The C3 position of the indolin-2-one ring is particularly reactive. It is a prochiral center adjacent to a carbonyl group, making its proton acidic and amenable to deprotonation by a suitable base. The resulting enolate can then react with various electrophiles. Furthermore, the C(sp³)–H bond at this position can undergo direct oxidation. organic-chemistry.orgresearchgate.net For instance, metal-free radical coupling reactions have been developed to transform indolin-2-ones into indoline-2,3-diones (isatins) using reagents like tert-butyl hydroperoxide, which acts as both an oxidant and an oxygen source. organic-chemistry.orgresearchgate.net This transformation proceeds via a radical intermediate at the C3 position. While the presence of the 2-aminoethyl substituent in 3-(2-Aminoethyl)-4,6-dimethylindolin-2-one may influence the electronic and steric environment of the C3 position, the fundamental reactivity is expected to be retained.

The nitrogen atom of the lactam can also participate in reactions. It can be deprotonated and subsequently alkylated or acylated, although reactions at the C3 position are often more favorable. The choice of reagents and reaction conditions can dictate the selectivity between N-functionalization and C3-functionalization.

Chemical Modifications and Functional Group Interconversions of the 2-Aminoethyl Side Chain

The 2-aminoethyl side chain at the C3 position offers a primary site for chemical modification due to the presence of a terminal primary amine. nih.gov This functional group is a versatile handle for introducing a wide array of molecular diversity.

The primary amine of the side chain is a potent nucleophile and readily undergoes reactions with various electrophiles. These transformations are typically high-yielding and chemoselective, leaving the indolin-2-one core intact under mild conditions.

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This reaction is a common strategy for capping the primary amine or introducing new functional moieties. nih.gov

Alkylation: The amine can be alkylated using alkyl halides. However, this method can lead to mixtures of mono-, di-, and tri-alkylated products. A more controlled approach is reductive amination, where the amine is condensed with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary or tertiary amine.

Thiourea (B124793) Formation: The primary amine reacts smoothly with isothiocyanates to form N,N'-disubstituted thiourea derivatives. researchgate.netanalis.com.my This reaction is highly efficient and provides access to a class of compounds with significant biological and coordination chemistry applications. organic-chemistry.orgnih.gov The synthesis is often achieved by simply mixing the amine and the isothiocyanate in a suitable solvent at room temperature. nih.gov

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-Acetamide Derivative | Aprotic solvent (e.g., DCM), Base (e.g., Triethylamine), 0°C to RT |

| Alkylation (Reductive Amination) | Benzaldehyde (C₆H₅CHO), then NaBH₃CN | N-Benzylamine Derivative | Methanol, pH ~6, RT |

| Sulfonylation | Dansyl Chloride | N-Sulfonamide Derivative | Aqueous acetone, Base (e.g., NaHCO₃), RT |

| Thiourea Formation | Phenyl Isothiocyanate (C₆H₅NCS) | N-Phenylthiourea Derivative | Ethanol (B145695) or THF, RT |

| Urea Formation | Phenyl Isocyanate (C₆H₅NCO) | N-Phenylurea Derivative | Aprotic solvent (e.g., THF), RT |

The ethyl linker connecting the C3 position of the indolin-2-one ring to the terminal amine is composed of saturated sp³-hybridized carbon atoms. This aliphatic chain is generally unreactive towards most chemical reagents under standard laboratory conditions. Direct functionalization of this linker, for instance through C-H activation or radical halogenation, would be challenging and likely suffer from a lack of selectivity due to the presence of more reactive sites in the molecule, such as the aromatic ring and the benzylic C3 position. Therefore, modifications to the linker are typically introduced during the synthesis of the side chain itself, prior to its attachment to the indolin-2-one scaffold.

Regioselective and Stereoselective Functionalizations of the Dimethyl-Substituted Indolin-2-one Ring

The benzene (B151609) portion of the indolin-2-one ring can undergo electrophilic aromatic substitution (SEAr). The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents: the two methyl groups at C4 and C6, and the fused lactam ring.

The methyl groups are activating, ortho-, para-directing groups. The lactam ring, specifically the acyl-nitrogen bond, is generally considered a deactivating group due to the electron-withdrawing nature of the carbonyl, yet the nitrogen's lone pair can direct ortho and para. In the 4,6-dimethyl substituted system, the available positions for substitution are C5 and C7. The C5 position is ortho to the C4-methyl and para to the C6-methyl, while the C7 position is ortho to the C6-methyl and adjacent to the lactam nitrogen. The cumulative electronic and steric effects will determine the preferred site of substitution. Studies on related 4-substituted indoles have shown that electrophilic attack can occur at C3, C5, or C7, with the outcome being highly dependent on the substrate and reaction conditions. beilstein-journals.org

Stereoselectivity is a key consideration for reactions involving the C3 position, which is a stereocenter. The synthesis of 3-substituted-3-aminooxindoles often involves the enantioselective addition of nucleophiles to isatin (B1672199) imines, highlighting the importance of controlling the absolute configuration at this center. scispace.com For this compound, any subsequent reaction that modifies the C3 position or introduces a new stereocenter must address the potential for diastereomer formation. The existing substituent at C3 can exert stereocontrol, directing the approach of incoming reagents from the less hindered face. Biocatalytic methods, using enzymes such as flavin-dependent monooxygenases, have also been employed for the stereoselective oxidation of indole (B1671886) derivatives, offering a route to enantiomerically enriched products. nih.gov

Mechanistic Investigations of Key Transformation Pathways (e.g., Radical Processes, Cycloadditions)

Understanding the mechanisms of key transformations is crucial for predicting reactivity and designing novel synthetic routes. For the this compound scaffold, radical processes and cycloaddition reactions represent advanced transformation pathways.

Radical Processes: The C3-H bond of the indolin-2-one ring is susceptible to homolytic cleavage to form a carbon-centered radical. This process can be initiated by radical initiators or through single-electron transfer (SET) mechanisms. Mechanistic studies have confirmed the radical nature of certain C3-functionalization reactions. organic-chemistry.org For example, the oxidation of indolin-2-ones with tert-butyl hydroperoxide is proposed to proceed through an alkyl radical derived from the oxindole, which then combines with a tert-butylperoxy radical. researchgate.net The presence of radical inhibitors like TEMPO can completely suppress these reactions, providing strong evidence for a radical pathway. organic-chemistry.org Similarly, the N-H bond of the indole nucleus can participate in radical chemistry, forming a resonance-stabilized indolyl radical upon hydrogen atom transfer, which can influence antioxidant activity and other radical-mediated processes. nih.gov

Cycloaddition Reactions: While the indolin-2-one ring itself is not a typical participant in cycloaddition reactions, its derivatives can be engineered to undergo such transformations. Cycloadditions, particularly [3+2] and [4+2] reactions, are powerful methods for constructing five- and six-membered rings with high stereocontrol. nih.govnih.gov A synthetic strategy could involve modifying the 2-aminoethyl side chain of this compound to introduce a dipolarophile or a diene. For instance, conversion of the amine to a vinyl or alkynyl group would create a substrate for intramolecular cycloaddition.

Alternatively, intermolecular cycloadditions are well-established for related indole systems. Chiral phosphoric acid-catalyzed formal [3+2] cycloadditions between 3-vinylindoles and azoalkenes have been shown to produce functionalized 2,3-dihydropyrroles with excellent enantioselectivity. nih.gov This suggests that a derivative of the title compound, modified to contain a vinyl group at the C3 position instead of the aminoethyl group, could serve as a valuable precursor in complex heterocyclic synthesis. The mechanism of these cycloadditions can be concerted or stepwise, often involving zwitterionic intermediates, and can be influenced by Lewis acid or Brønsted acid catalysis. mdpi.comsci-rad.com

Structure Activity Relationship Sar and Molecular Interaction Studies of Indolin 2 One Compounds in Biochemical Systems Non Clinical Focus

General Principles of SAR Elucidation in Indolin-2-one Research

The indolin-2-one core serves as a versatile template for developing biologically active agents, particularly kinase inhibitors. ekb.egbenthamdirect.com SAR studies for this class of compounds generally focus on modifications at three primary positions: the C3-substituent, the aromatic ring (positions 4, 5, 6, and 7), and the N1-amide position. aip.orgnih.gov The C3 position is critical, as substitutions here directly influence the interaction with the target's active site. acs.org For instance, 3-substituted indolin-2-ones are a well-established class of tyrosine kinase inhibitors. acs.org

Key principles derived from extensive research include:

C3-Substitution: The group at this position often projects into the ATP-binding pocket of kinases, and its size, shape, and electronic properties are determinants of potency and selectivity. benthamdirect.comacs.org For example, 3-((heteroaryl)methylidenyl)indolin-2-ones show high specificity for VEGF receptor kinases, while bulky benzylidenyl groups at this position confer selectivity towards EGF and Her-2 receptor kinases. acs.org

Aromatic Ring Substitution: Modifications on the benzene (B151609) ring of the indolin-2-one scaffold modulate physicochemical properties like solubility and lipophilicity, and can form additional interactions with the biological target. cancertreatmentjournal.commdpi.com Halogenation at the C5 position, for instance, has been shown to significantly improve inhibitory activity against certain kinases. aip.orgcancertreatmentjournal.com

N1-Substitution: The amide nitrogen can be substituted to alter the compound's properties. Introducing side chains at this position can impact solubility and cell permeability, and in some cases, provide additional binding interactions. nih.govnih.gov

SAR is typically elucidated by synthesizing a library of analogues with systematic variations at these positions and evaluating their activity in in-vitro assays. nih.govnih.gov This systematic approach allows researchers to build a comprehensive understanding of the molecular features required for optimal biological activity.

Role of the 2-Aminoethyl Moiety in Molecular Recognition and Binding

While much of the literature on C3-substituted indolin-2-ones focuses on larger, often aromatic or heterocyclic, substituents, the role of smaller, flexible aminoalkyl chains is also significant for molecular recognition. In the context of the specific compound 3-(2-Aminoethyl)-4,6-dimethylindolin-2-one, the 2-aminoethyl moiety [-CH2CH2NH2] introduces a basic nitrogen atom and conformational flexibility.

General principles suggest that such a moiety can play several key roles:

Hydrogen Bonding: The primary amine can act as a hydrogen bond donor, forming crucial interactions with amino acid residues (e.g., aspartate, glutamate, or backbone carbonyls) in a binding pocket. nih.gov

Ionic Interactions: In a physiological environment, the amino group is likely to be protonated (-NH3+), allowing it to form strong ionic bonds or salt bridges with negatively charged residues in the target protein. This can significantly enhance binding affinity.

Solubility and Pharmacokinetics: The polar, ionizable nature of the aminoethyl group can improve the aqueous solubility of the parent molecule, a critical property for drug candidates.

Conformational Flexibility: The ethyl linker allows the terminal amine to adopt various conformations, enabling it to find an optimal position for interaction within the binding site.

Studies on related (aminoalkyl)indoles have shown that the basic nitrogen is often crucial for receptor binding, though its exact role—whether it remains neutral or becomes protonated—can be target-dependent. nih.gov For instance, in a series of norepinephrine reuptake inhibitors based on 1-(3-amino-1-phenylpropyl)indolin-2-ones, the amino group is essential for potent activity. nih.gov

Impact of 4,6-Dimethyl Substituents on Indolin-2-one Scaffold Interactions

Substituents on the aromatic portion of the indolin-2-one core fine-tune the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets. The 4,6-dimethyl substitution pattern on the indolin-2-one ring contributes to the molecule's properties in several ways:

Steric Influence: The methyl groups add steric bulk to the scaffold. This can either be beneficial, by orienting the molecule favorably within a binding pocket, or detrimental, by causing steric clashes. The specific impact depends entirely on the topology of the target's active site.

Electronic Effects: Methyl groups are weakly electron-donating. This can subtly alter the electron density of the aromatic ring and the adjacent amide bond, potentially influencing hydrogen bonding capabilities and pi-stacking interactions.

While specific SAR data for the 4,6-dimethyl pattern is not extensively detailed, studies on other substitutions provide valuable insights. For example, research on pyrrole indolin-2-one derivatives shows that the effect of a methoxy group (another common substituent) is highly dependent on other substitutions on the molecule. cancertreatmentjournal.com Similarly, modifying the C5 position with groups like fluoro, chloro, or bromo has been shown to dramatically alter biological activity, highlighting the sensitivity of the scaffold to substitutions on its aromatic ring. mdpi.com Therefore, the 4,6-dimethyl pattern would be expected to confer a unique interaction profile compared to unsubstituted or alternatively substituted indolin-2-ones.

Exploration of Substituent Effects at the Indolin-2-one Core on In Vitro Biological Target Affinity

The versatility of the indolin-2-one scaffold allows for extensive chemical modification to achieve desired biological activity. The affinity for specific targets can be modulated by altering substituents at the C3, N1, and aromatic ring positions.

Indolin-2-one derivatives are most famously known as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. benthamdirect.com The indolinone ring often acts as a competitive inhibitor by mimicking the adenine moiety of ATP and binding to the enzyme's ATP pocket. mdpi.com The SAR of these compounds as kinase inhibitors is well-documented.

C3-Substituents: A wide range of substituents have been explored. For example, linking the indolin-2-one core to a pyrrole ring at the C3 position is a common strategy that led to the development of potent inhibitors of VEGFR and PDGFR. ekb.egcancertreatmentjournal.com The nature of the groups on the pyrrole ring further refines this activity.

Aromatic Ring Substituents: Halogenation of the indolin-2-one ring is a frequent strategy. In one study, replacing a fluorine atom at C5 with chlorine led to a significant increase in potency against the A549 non-small cell lung cancer cell line. mdpi.com

N1-Substituents: Attaching hydrophilic side chains to the N1 position can improve solubility and introduce new interactions. For instance, novel 1-(3-dimethyl-aminopropyl)indolin-2-one derivatives showed potent activity against lung adenocarcinoma cells. nih.gov

The following table summarizes the in vitro kinase inhibitory activity of various indolin-2-one derivatives, illustrating the impact of different substitution patterns.

| Compound | Target Kinase | R1 (N1-position) | R2 (C5-position) | R3 (C3-substituent) | IC50 (nM) | Reference |

| Compound 9 | VEGFR-2 | H | H | 6-(indolylidonamino)quinazolinone moiety | 56.74 | mdpi.com |

| Compound 9 | CDK-2 | H | H | 6-(indolylidonamino)quinazolinone moiety | 9.39 | mdpi.com |

| Compound 20 | VEGFR-2 | H | Br | 2-[4-(indolylidoneamino)phenyl]quinazolinone moiety | 21.32 | mdpi.com |

| Compound 20 | EGFR | H | Br | 2-[4-(indolylidoneamino)phenyl]quinazolinone moiety | 16.51 | mdpi.com |

| Indirubin | VEGFR-2 | H | H | Indole-3-carbonyl | 188.3 | mdpi.com |

| Indirubin | EGFR | H | H | Indole-3-carbonyl | 89.24 | mdpi.com |

| Sunitinib | VEGFR, PDGFR, KIT, FLT3 | -CH2CH2N(Et)2 (on pyrrole) | F | (Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | Varies | ekb.eg |

| Compound 12g | PAK4 | H | H | Phenylhydrazono moiety with trifluoromethyl and chloro substitutions | 16 | nih.gov |

| Compound 2f | Src Kinase | CH3 | H | 3Z)-3-[(4-bromophenyl)imino]-5-fluoro-1,3-dihydro-2H-indol-2-one | 1020 | nih.gov |

| A53 | JNK3 | H | Hydrophilic group | Indolin-2-(4-thiazolidinone) scaffold | 78 | nih.gov |

This table is for illustrative purposes and combines data from different studies and compound series.

Beyond enzymes, indolin-2-one derivatives have been developed as ligands for various G-protein coupled receptors (GPCRs) and other receptors. The SAR principles are similar, with substitutions dictating the affinity and selectivity for a given receptor subtype.

For example, a study focused on developing dopamine D4 receptor ligands synthesized five indolin-2-one derivatives with piperazinylbutyl side chains attached to the N1-amide nitrogen. nih.gov The results showed that these compounds had selectivity for D2-like receptors, with one derivative exhibiting a remarkable affinity (Ki = 0.5 nM) for the D4 subtype. This highlights the importance of the N1-substituent in guiding receptor interactions. nih.gov

Another study developed 3D-QSAR models for (aminoalkyl)indoles binding to the CB1 cannabinoid receptor. nih.gov This work emphasized the importance of the steric and electrostatic fields around the molecule, particularly the C3-aroyl group and the indole (B1671886) ring itself, in determining binding affinity. nih.gov

The table below presents examples of indolin-2-one derivatives and their receptor binding affinities.

| Compound | Target Receptor | Key Structural Feature | Binding Affinity (Ki, nM) | Reference |

| Compound 4c | Dopamine D4 | 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl) side chain | 0.5 | nih.gov |

| WIN-55212-2 | Cannabinoid CB1 | Aminoalkylindole scaffold | Varies | nih.gov |

| N-piperidinyl indoles | Nociceptin Opioid Receptor (NOP) | 2- or 3-substituted N-piperidinyl indole | Varies | nih.gov |

Computational Approaches in SAR Derivations and Binding Mode Predictions

Computational chemistry plays a vital role in modern drug discovery and is extensively used in the study of indolin-2-one derivatives to understand SAR and predict molecular interactions. researchgate.net

Molecular Docking: This is one of the most common techniques used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, docking studies on indolin-2-one derivatives as PAK4 inhibitors helped to propose the binding mode of the most active compound. nih.gov Similarly, docking was used to rationalize the binding of inhibitors to the Src kinase active site, noting a key hydrogen bond between the indole NH and the backbone of Met341. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical structure of compounds with their biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) generate contour maps that visualize regions where steric bulk or electrostatic charge would be favorable or unfavorable for activity, thereby guiding the design of more potent analogues. nih.gov

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. A pharmacophore model can then be used to screen virtual libraries for new compounds with the potential to be active.

These computational tools provide valuable insights that complement experimental data, allowing for a more rational approach to the design of novel indolin-2-one derivatives with tailored biological profiles. acs.org

Theoretical and Computational Chemistry Studies of 3 2 Aminoethyl 4,6 Dimethylindolin 2 One

Conformational Analysis and Molecular Dynamics Simulations

Molecules, particularly those with rotatable single bonds, can exist in various spatial arrangements known as conformations. Understanding the conformational landscape is crucial as the three-dimensional shape of a molecule dictates its properties and biological interactions.

Conformational analysis involves systematically exploring the different possible conformations of a molecule to identify the most stable, low-energy states. mdpi.com For 3-(2-Aminoethyl)-4,6-dimethylindolin-2-one, rotation around the single bonds in the aminoethyl side chain would generate a variety of conformers. Computational methods can be used to calculate the potential energy of the molecule as a function of these rotations, generating a potential energy surface or energy landscape. rsc.org The minima on this surface correspond to stable conformers, while the peaks represent the energy barriers to interconversion between them. rsc.org Such studies reveal the preferred three-dimensional structure of the molecule and its flexibility.

Molecular dynamics (MD) simulations provide a more dynamic view of conformational behavior. nih.gov By simulating the atomic motions of the molecule over time, MD can show how the molecule explores different conformations and how it behaves at a given temperature. These simulations are valuable for understanding the dynamic equilibrium between different conformers in solution. nih.gov

The properties and behavior of a molecule can be significantly influenced by its environment, particularly when in a solvent. Computational studies often compare results from calculations performed in the "gas phase" (an isolated molecule) with those including the effects of a solvent. mdpi.commaterialsciencejournal.org Solvation models, such as the Polarizable Continuum Model (PCM), simulate the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of how the solvent affects the molecule's conformational preferences and electronic properties. nih.gov For instance, a solvent can stabilize certain conformers over others and can alter the HOMO-LUMO energy gap, thereby influencing the molecule's reactivity and its UV-Visible absorption spectrum. mdpi.commaterialsciencejournal.org

Molecular Docking and Molecular Dynamics Simulations for Ligand-Protein Interactions (Non-Clinical Context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is instrumental in understanding the structural basis of ligand-protein interactions. In a non-clinical context, docking this compound into the active site of a target protein can reveal potential binding modes and help identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov The output of a docking simulation is typically a binding score or binding energy (often in kcal/mol), which estimates the strength of the interaction. mdpi.com

| Technique | Purpose | Key Output/Analysis |

|---|---|---|

| Molecular Docking | Predicts the binding pose and affinity of a ligand to a protein receptor. | Binding energy (e.g., -6.0 to -11.0 kcal/mol), identification of key interacting amino acid residues. nih.govbiointerfaceresearch.com |

| Molecular Dynamics (MD) Simulation | Evaluates the stability of the ligand-protein complex over time. | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), analysis of persistent intermolecular interactions. biointerfaceresearch.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research (General Principles)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and mathematical approach used to establish a relationship between the chemical structure of a molecule and its biological activity. nih.govfiveable.meslideshare.net The fundamental principle underpinning QSAR is that the structural and physicochemical properties of a compound determine its biological effects. fiveable.me By quantifying these properties, mathematical models can be developed to predict the activity of new, unsynthesized compounds, thereby guiding drug discovery and optimization efforts. nih.govfiveable.mewikipedia.org

The general workflow for developing a robust QSAR model involves several critical steps:

Data Set Selection and Preparation : This initial step involves compiling a dataset of molecules with known biological activities for the endpoint of interest. neovarsity.org For a hypothetical QSAR study on derivatives of this compound, this would involve gathering a series of related compounds and their experimentally determined biological activities (e.g., receptor binding affinity, enzyme inhibition constant). The dataset is then typically divided into a training set, used to build the model, and a test set (or external validation set), used to evaluate its predictive performance. wikipedia.orgneovarsity.org

Molecular Descriptor Calculation : Molecular descriptors are numerical values that characterize the properties of a molecule. wiley.comhufocw.org These descriptors can be categorized based on their dimensionality:

1D Descriptors : These are derived from the chemical formula and include properties like molecular weight and counts of specific atom types. neovarsity.orghufocw.org

2D Descriptors : These are calculated from the 2D representation of the molecule and describe its topology, such as molecular connectivity indices and structural fragments. neovarsity.orghufocw.org

3D Descriptors : These are derived from the 3D coordinates of the atoms and describe the molecule's spatial properties, including molecular shape and volume. wikipedia.orgneovarsity.orghufocw.org

Variable Selection and Model Construction : With potentially hundreds of calculated descriptors, a crucial step is to select the subset that is most relevant to the biological activity to avoid overfitting. neovarsity.org Various statistical techniques are then employed to create the mathematical equation that links the selected descriptors (the independent variables) to the biological activity (the dependent variable). wikipedia.orgslideshare.net Common statistical methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forests. fiveable.meneovarsity.orgnih.gov A generic QSAR model can be represented by the equation:

Activity = f(Molecular Descriptors) + error wikipedia.org

Model Validation : Validation is essential to ensure that the developed QSAR model is robust, reliable, and has predictive power. nih.govbasicmedicalkey.com This process involves several stages:

Internal Validation : Techniques like cross-validation (e.g., leave-one-out) are used to assess the model's stability and robustness using the training set data. wikipedia.orgbasicmedicalkey.comtaylorfrancis.com

External Validation : The model's predictive ability is tested on the independent test set of compounds that were not used during model development. wikipedia.orgnih.govbasicmedicalkey.com

To illustrate these principles, consider a hypothetical QSAR study on a series of indolin-2-one derivatives designed to predict their inhibitory activity (pIC50) against a specific kinase.

Table 1: Hypothetical Data Set for a QSAR Study of Indolin-2-one Derivatives

| Compound ID | Structure | pIC50 |

| 1 | This compound | 6.5 |

| 2 | Derivative A | 7.1 |

| 3 | Derivative B | 6.2 |

| 4 | Derivative C | 7.8 |

| 5 | Derivative D | 5.9 |

For each compound in this hypothetical set, a variety of molecular descriptors would be calculated.

Table 2: Illustrative Molecular Descriptors for QSAR Modeling

| Compound ID | Molecular Weight (MW) | LogP (Lipophilicity) | Hydrogen Bond Donors (HBD) | Topological Polar Surface Area (TPSA) |

| 1 | 218.29 | 1.8 | 2 | 52.3 |

| 2 | 232.32 | 2.1 | 2 | 52.3 |

| 3 | 217.28 | 1.5 | 1 | 40.1 |

| 4 | 246.35 | 2.5 | 2 | 52.3 |

| 5 | 204.26 | 1.2 | 2 | 64.4 |

Using a statistical method like Multiple Linear Regression (MLR), a QSAR model could be generated. An example of a hypothetical QSAR equation is shown below:

pIC50 = 0.85 * LogP + 0.01 * MW - 0.45 * HBD + 3.50

This equation suggests that for this hypothetical series, increasing lipophilicity (LogP) and molecular weight may lead to higher activity, while a greater number of hydrogen bond donors might decrease activity.

Finally, the model's performance would be evaluated using statistical metrics.

Table 3: Typical Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model for the training set. | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²_pred (External R²) | Measures the predictive ability of the model for the external test set. | > 0.5 |

A validated QSAR model can then be used to predict the biological activity of novel, yet-to-be-synthesized derivatives of this compound, prioritizing the most promising candidates for synthesis and experimental testing. neovarsity.org This predictive capability makes QSAR an invaluable tool in modern drug discovery, accelerating the design of more potent and targeted therapeutic agents. fiveable.me

Advanced Analytical Methodologies for Research and Development of 3 2 Aminoethyl 4,6 Dimethylindolin 2 One

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic methods are indispensable tools for the separation and purification of 3-(2-Aminoethyl)-4,6-dimethylindolin-2-one from reaction mixtures and for the assessment of its purity. The selection of a suitable chromatographic technique is contingent on the physicochemical properties of the compound and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both the analysis and purification of indolin-2-one derivatives. Its high resolution and sensitivity make it ideal for determining the purity of this compound and for isolating it on a preparative scale.

For the analytical assessment of this compound, a reversed-phase HPLC method is often the most suitable approach. The basic amino group and the aromatic indolinone core suggest that a C18 or C8 column would provide good retention and separation from non-polar impurities. A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to ensure the efficient elution of all components in a complex sample. Detection is commonly achieved using a UV detector, set at a wavelength where the indolinone chromophore exhibits maximum absorbance.

On a preparative scale , the principles of the analytical method are scaled up to isolate larger quantities of the target compound. This requires the use of larger columns and higher flow rates. The goal of preparative HPLC is to achieve high purity and recovery of the compound of interest. The selection of the mobile phase and gradient profile is critical to ensure a good separation between the desired product and any impurities. After separation, the fractions containing the purified this compound are collected, and the solvent is removed, typically by lyophilization or rotary evaporation, to yield the pure compound.

Table 1: Illustrative HPLC Parameters for Analysis of Substituted Indolin-2-ones

| Parameter | Analytical Scale | Preparative Scale |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5-95% B over 20 min | 20-80% B over 30 min |

| Flow Rate | 1.0 mL/min | 20 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Vol. | 10 µL | 500 µL |

This table presents typical starting conditions for method development based on the analysis of structurally similar indole (B1671886) derivatives. Actual parameters for this compound would require experimental optimization.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the relatively low volatility and polar nature of this compound, direct analysis by GC is generally not feasible. The presence of the primary amine and the lactam functional groups would likely lead to poor peak shape and thermal degradation in the GC inlet and column.

However, GC can be employed for the analysis of this compound following a derivatization step. Derivatization aims to convert the non-volatile analyte into a more volatile and thermally stable derivative. For this compound, common derivatization strategies could include:

N-Acetylation: The primary amino group can be acetylated using reagents like acetic anhydride (B1165640) to form the corresponding N-acetyl derivative. This derivative would be more volatile and amenable to GC analysis.

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the amine and lactam nitrogen with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility.

Once derivatized, the sample can be injected into a GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5 or DB-17). Detection can be performed using a Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (MS) for more selective and sensitive detection, as well as structural confirmation of the derivative.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product in near real-time.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a chamber containing a suitable mobile phase, which is a solvent system optimized to provide good separation between the reactants, intermediates, and the final product. The choice of the mobile phase is critical and often requires some experimentation. A common starting point for indolinone derivatives is a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol).

After development, the separated spots on the TLC plate are visualized. Since the indolinone core is UV-active, the spots can often be seen under a UV lamp (at 254 nm). Additionally, staining reagents such as potassium permanganate (B83412) or ninhydrin (B49086) (which reacts with the primary amine) can be used to visualize the spots. By comparing the TLC profile of the reaction mixture over time to that of the starting materials and a pure sample of the product (if available), the progress of the reaction can be effectively monitored.

Advanced Spectroscopic Methods for Quantification in Research Samples

Spectroscopic techniques are essential for the structural elucidation and quantification of this compound in various research samples.

UV-Visible (UV-Vis) Spectroscopy can be utilized for the quantitative analysis of this compound, provided it has a distinct chromophore that absorbs in the UV-Vis region and that there are no interfering substances in the sample matrix. The indolin-2-one scaffold typically exhibits characteristic UV absorption maxima. A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Mass Spectrometry (MS) , particularly when coupled with a chromatographic separation technique like HPLC (LC-MS), is a highly sensitive and selective method for quantification. For quantitative studies, a specific and abundant ion of this compound is monitored. The use of an internal standard, a compound with similar chemical properties but a different mass, is crucial for accurate quantification as it compensates for variations in sample preparation and instrument response. Techniques such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can provide excellent sensitivity and specificity for quantifying low levels of the analyte in complex matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy , while primarily a tool for structural elucidation, can also be used for quantitative analysis (qNMR). By integrating the signals of specific protons of this compound and comparing them to the integral of a known amount of an internal standard, the concentration of the analyte can be determined. qNMR has the advantage of not requiring a calibration curve for the specific analyte, as the signal intensity is directly proportional to the number of nuclei.

Chiral Separation and Enantiomeric Excess Determination (if applicable)

The 3-position of the indolin-2-one ring in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers (R and S forms). As enantiomers can exhibit different pharmacological activities, it is often necessary to separate them and determine the enantiomeric excess (e.e.) of a sample.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most common and effective method for the separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. A variety of CSPs are commercially available, with polysaccharide-based phases (e.g., those derived from cellulose (B213188) or amylose) being particularly effective for a wide range of compounds, including indole alkaloids and their derivatives.

The development of a chiral HPLC method involves screening different chiral columns and mobile phases to achieve baseline separation of the enantiomers. Typical mobile phases consist of mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol). Once a suitable separation is achieved, the enantiomeric excess can be calculated by comparing the peak areas of the two enantiomers.

Table 2: Potential Chiral HPLC Method Parameters

| Parameter | Condition |

| Chiral Column | Polysaccharide-based (e.g., Chiralpak® AD-H or Chiralcel® OD-H) |

| Mobile Phase | Hexane/Isopropanol (e.g., 80:20 v/v) with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 25 °C |

This table provides a starting point for developing a chiral separation method for this compound based on methods for similar chiral indolinones. Optimization would be required.

Future Research Directions and Emerging Opportunities in 3 2 Aminoethyl 4,6 Dimethylindolin 2 One Research

Design and Synthesis of Novel Scaffolds with Enhanced Chemical Space Exploration

The exploration of chemical space around the 3-(2-Aminoethyl)-4,6-dimethylindolin-2-one scaffold is a primary avenue for future research. The development of novel synthetic methodologies will be crucial for generating a diverse library of analogues. By systematically modifying the core structure, researchers can probe the structure-activity relationships (SAR) that govern biological efficacy. nih.govnih.gov

Key areas for synthetic exploration include:

Functionalization of the Aminoethyl Side Chain: The primary amine offers a reactive handle for a variety of chemical transformations, including acylation, alkylation, and sulfonylation, allowing for the introduction of a wide range of functional groups.

Substitution on the Aromatic Ring: While the current structure features dimethyl substitution, the synthesis of analogues with alternative substitution patterns (e.g., halogens, electron-withdrawing groups, or electron-donating groups) on the benzene (B151609) ring could significantly impact the compound's electronic properties and biological target interactions. mdpi.com

Modification of the Indolinone Core: Exploration of different substituents at the N1 position of the lactam ring can influence solubility and cell permeability.

A design strategy focused on molecular dissection of known bioactive molecules containing the indolin-2-one core, such as the anticancer agent indirubin, could guide the synthesis of new derivatives with improved pharmacological profiles. nih.gov

Development of Asymmetric Synthetic Routes to Chiral Indolin-2-ones

The C3 position of the indolin-2-one ring is a stereocenter, meaning that This compound can exist as a pair of enantiomers. It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit vastly different biological activities and metabolic profiles. Therefore, the development of asymmetric synthetic routes to access enantiomerically pure forms of this compound and its derivatives is of paramount importance.

Future research should focus on:

Catalytic Asymmetric Dearomatization (CADA): This powerful strategy can be employed on 2,3-disubstituted indoles to create chiral indolenines and fused indolines, which can be precursors to chiral indolin-2-ones. nih.gov

Kinetic Resolution: Techniques such as kinetic resolution of racemic mixtures using chiral catalysts or enzymes can be used to separate enantiomers. For instance, kinetic resolution of N-Boc protected 2-arylindolines has been achieved with high enantiomeric ratios. nih.gov

Chiral Auxiliaries: The use of chiral auxiliaries to guide stereoselective reactions is a classic and effective approach to obtaining single enantiomers.

The ability to synthesize and test individual enantiomers will be critical in elucidating the specific stereochemical requirements for biological activity and in developing more potent and selective therapeutic agents.

Exploration of Unconventional Reactivity and Transformation Pathways

Moving beyond traditional synthetic methods, the exploration of unconventional reactivity pathways can lead to the discovery of novel indolin-2-one scaffolds that are inaccessible through conventional means. This includes investigating the reactivity of the indolin-2-one core under various conditions to induce novel rearrangements or cycloadditions.

For example, base-assisted transformations of 2-(3-oxoindolin-2-yl)acetonitriles have been shown to lead to unusual fragmentation and 1,2-aryl shifts, resulting in the formation of 3-hydroxyindolin-2-ones. nih.govacs.org Investigating similar transformations for derivatives of This compound could yield unexpected and potentially bioactive molecular architectures. Furthermore, substrate-dependent divergent annulation reactions of indoles with 1,2-diaza-1,3-dienes have been developed to synthesize different types of polycyclic fused indoline (B122111) scaffolds. acs.org

Advanced Computational Design and Optimization Strategies

In silico methods are indispensable tools in modern drug discovery for accelerating the design and optimization of lead compounds. For This compound , computational approaches can guide synthetic efforts and prioritize compounds for biological evaluation.

Key computational strategies include:

Molecular Docking: To predict the binding modes and affinities of novel derivatives with specific biological targets. Docking studies have been used to understand the interactions between indolin-2-one derivatives and targets like Aurora B kinase. researchgate.netbenthamdirect.com

Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate structural features with biological activity, aiding in the design of more potent compounds.

Pharmacophore Modeling: To identify the essential three-dimensional arrangement of functional groups required for biological activity, guiding the design of new molecules with improved target engagement.

These computational tools, when used in conjunction with synthetic chemistry, can significantly streamline the drug discovery process, reducing the time and cost associated with identifying promising drug candidates. mdpi.com

Identification of Novel Biochemical Targets and Elucidation of their Molecular Mechanisms In Vitro

A crucial area of future research will be the identification of the biochemical targets of This compound and its derivatives. The indolin-2-one scaffold is known to interact with a variety of protein classes, most notably protein kinases. nih.gov

A comprehensive biological screening program should be implemented to:

Screen against Kinase Panels: Given that many indolin-2-one derivatives are potent kinase inhibitors, screening against a broad panel of kinases is a logical starting point. mdpi.comacs.orgnih.gov

Phenotypic Screening: To identify compounds that produce a desired biological effect in cell-based assays, followed by target deconvolution to identify the molecular target.

Mechanism of Action Studies: Once a target is identified, detailed in vitro studies are necessary to elucidate the molecular mechanism of action. This includes enzyme inhibition assays, binding assays, and structural biology studies (e.g., X-ray crystallography) to visualize the compound-target interaction at the atomic level.

For instance, some 3-substituted-indolin-2-one derivatives have been shown to possess anti-inflammatory activity by inhibiting nitric oxide production and suppressing inflammatory signaling pathways. mdpi.com Others have demonstrated potent anticancer activity by targeting receptor tyrosine kinases like VEGFR-2. mdpi.commdpi.com

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Property Prediction for Indolin-2-one Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. easpublisher.com These technologies can be applied to the study of This compound and its analogues in several ways:

Retrosynthetic Planning: AI algorithms can propose novel and efficient synthetic routes to target molecules, potentially uncovering more practical and cost-effective methods for producing indolin-2-one derivatives.

Property Prediction: Machine learning models can be trained on existing chemical data to predict various properties of new molecules, including their biological activity, toxicity, and physicochemical properties, with increasing accuracy. mdpi.commdpi.comresearchgate.netnih.gov This allows for the in silico screening of large virtual libraries of compounds before committing to their synthesis.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, providing a powerful tool for exploring novel chemical space around the indolin-2-one scaffold.

By leveraging the predictive power of AI and ML, researchers can more effectively navigate the vast chemical space and accelerate the discovery of novel indolin-2-one derivatives with therapeutic potential. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(2-Aminoethyl)-4,6-dimethylindolin-2-one, and how can intermediates be characterized?

- Methodology : Use a multistep synthesis approach starting with functionalization of the indolin-2-one core. Key steps include alkylation at the 3-position with a protected aminoethyl group and subsequent deprotection. Characterize intermediates via HPLC (for purity) and NMR (for structural confirmation, focusing on methyl group signals at δ 2.1–2.3 ppm and amine protons at δ 1.8–2.0 ppm). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C. Analyze degradation products using LC-MS and quantify remaining parent compound via UV-Vis spectroscopy (λ_max ~270 nm). Compare half-life (t₁/₂) across conditions to identify optimal storage parameters .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology : Combine ¹H/¹³C NMR (to resolve methyl groups and aminoethyl chain), FT-IR (to confirm carbonyl stretch at ~1700 cm⁻¹ and N-H stretches at ~3300 cm⁻¹), and high-resolution mass spectrometry (HRMS) (to verify molecular ion [M+H]⁺ at m/z 219.1378). Cross-validate data with computational simulations (e.g., DFT calculations) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodology : Perform meta-analysis of existing data, focusing on variables such as assay conditions (e.g., cell line viability, incubation time) and compound purity. Replicate conflicting studies using standardized protocols (e.g., MTT assay with controlled DMSO concentrations ≤0.1%). Apply statistical equivalence testing to determine if discrepancies arise from methodological variance or true biological differences .

Q. What strategies optimize the compound’s selectivity for target receptors in neurological studies?

- Methodology : Use molecular docking (e.g., AutoDock Vina) to model interactions with serotonin/dopamine receptors. Synthesize analogs with modified aminoethyl or methyl groups and test binding affinity via radioligand assays (e.g., ³H-labeled ligands). Prioritize analogs showing ≥10-fold selectivity in IC₅₀ comparisons .

Q. How should researchers design experiments to probe the compound’s pharmacokinetic (PK) properties in vivo?

- Methodology : Administer the compound intravenously and orally in rodent models, collecting plasma samples at 0–24 hours. Quantify concentrations via LC-MS/MS and calculate PK parameters (e.g., bioavailability, t₁/₂) using non-compartmental analysis (WinNonlin). Assess metabolite formation via HRMS/MS fragmentation patterns .

Data Analysis and Interpretation

Q. What computational tools are recommended for predicting the compound’s metabolic pathways?

- Methodology : Use CYP450 isoform docking (SwissDock) and in silico metabolite prediction (Meteor Nexus) to identify likely Phase I/II metabolites. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and correlate results with experimental HRMS data .

Q. How can researchers address low reproducibility in synthetic yields across laboratories?

- Methodology : Standardize reaction protocols (e.g., solvent purity, inert atmosphere) and share detailed reaction monitoring data (e.g., TLC Rf values, quenching times). Collaborate via inter-laboratory studies to identify critical variables (e.g., stirring efficiency, reagent lot variability) using multivariate analysis (PCA or PLS-DA) .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in biological assays?

- Methodology : Follow GLP guidelines for cytotoxicity testing, including proper PPE (gloves, lab coats) and fume hood use during weighing. Dispose of waste via incineration (≥800°C) to prevent environmental contamination. Maintain SDS documentation with emphasis on amine-related sensitization risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.